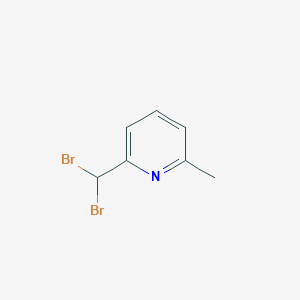![molecular formula C8H9NO2S2 B12531633 1-[(Methyldisulfanyl)methyl]-4-nitrobenzene CAS No. 820233-16-7](/img/structure/B12531633.png)
1-[(Methyldisulfanyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methyldisulfanyl)methyl]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a methyldisulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methyldisulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with sodium methyldisulfide. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Methyldisulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methyldisulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-[(Methyldisulfanyl)methyl]-4-aminobenzene.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-[(Methyldisulfanyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methyldisulfanyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methyldisulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl disulfide: Similar in having a disulfide bond but lacks the nitro group.
4-Nitrothiophenol: Contains a nitro group and a thiol group instead of a disulfide bond.
1-[(Methyldisulfanyl)methyl]benzene: Similar structure but without the nitro group.
Properties
CAS No. |
820233-16-7 |
|---|---|
Molecular Formula |
C8H9NO2S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
1-[(methyldisulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S2/c1-12-13-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 |
InChI Key |
CETNGMORPRCBAL-UHFFFAOYSA-N |
Canonical SMILES |
CSSCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
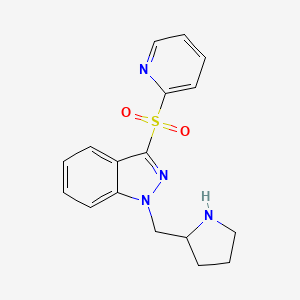
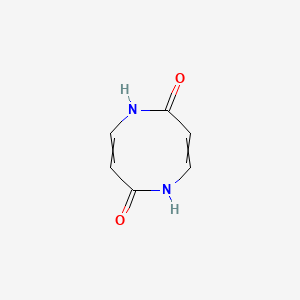
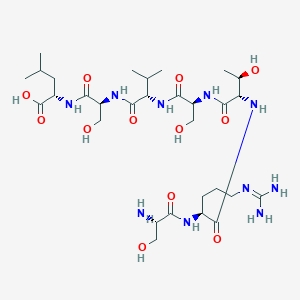
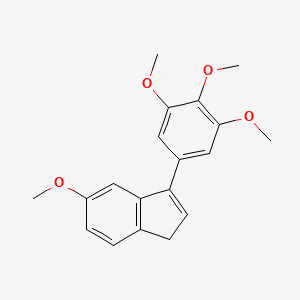
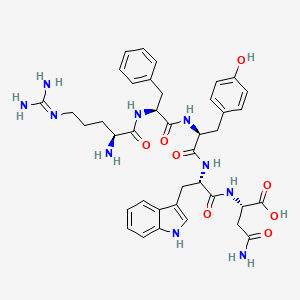
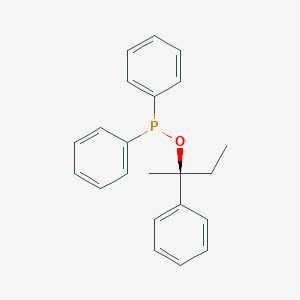
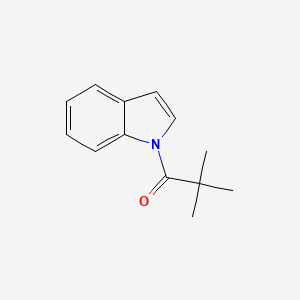
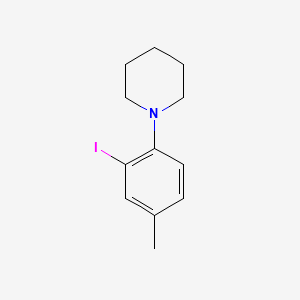
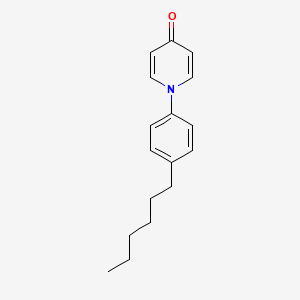
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
